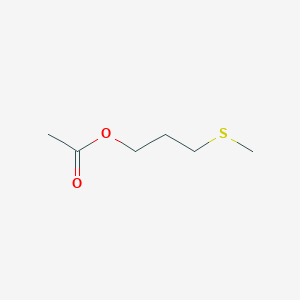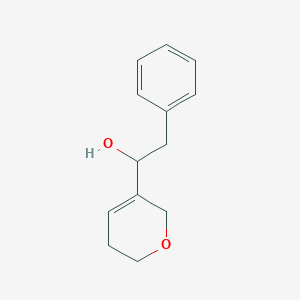
4-Aminophenyl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Aminophenyl-Alpha-D-Galactopyranoside: is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. P-Aminophenyl-Alpha-D-Galactopyranoside is used primarily as a substrate in biochemical assays, particularly for the detection and quantification of β-galactosidase activity .
Mechanism of Action
Target of Action
The primary target of 4-Aminophenyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .
Mode of Action
This compound interacts with α-glucosidase as a substrate . The enzyme catalyzes the hydrolysis of this compound into 4-aminobenzene and α-D-glucopyranoside . This interaction and the resulting changes can be detected using a colorimetric method, which is based on the specific recognition between 1,4-phenylenediboronic acid (PDBA) and this compound .
Biochemical Pathways
The hydrolysis of this compound by α-glucosidase is part of the broader carbohydrate digestion pathway . The product of this reaction, α-D-glucopyranoside, can further undergo metabolic processes in the body .
Pharmacokinetics
As a substrate of α-glucosidase, it is expected to be metabolized in the digestive system where the enzyme is primarily located .
Result of Action
The hydrolysis of this compound by α-glucosidase results in the production of 4-aminobenzene and α-D-glucopyranoside . This reaction can be used for the assay of α-glucosidase activity and the screening of its inhibitors .
Action Environment
The action of this compound is influenced by the environment in which α-glucosidase is active, primarily the digestive system . Factors such as pH and the presence of other compounds can potentially affect the enzyme’s activity and, consequently, the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Aminophenyl-alpha-D-glucopyranoside is a substrate for alpha-glucosidase . This enzyme catalyzes the hydrolysis of this compound to produce p-nitrophenol . The absorbance of p-nitrophenol can be measured using spectrophotometry, which confirms the enzymatic activity of alpha-glucosidase .
Cellular Effects
The specific recognition between 1,4-phenylenediboronic acid (PDBA) and this compound may induce aggregation of this compound-functionalized gold nanoparticles (AuNPs) to achieve color change of the test solution . This process is influenced by alpha-glucosidase, as there is no coordination reactivity between PDBA and 4-aminobenzene, the hydrolyzed product of this compound catalyzed by the enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with alpha-glucosidase. The enzyme catalyzes the hydrolysis of this compound, leading to the production of p-nitrophenol . This reaction is key to the colorimetric method for the assay of alpha-glucosidase activity .
Temporal Effects in Laboratory Settings
The colorimetric method based on its interaction with alpha-glucosidase provides a simple and easily-operated method for the assay of alpha-glucosidase activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of alpha-glucosidase . The enzyme catalyzes the hydrolysis of this compound, leading to the production of p-nitrophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of P-Aminophenyl-Alpha-D-Galactopyranoside typically involves the glycosylation of a phenolic compound with a galactose derivative. One common method is the reaction of p-aminophenol with a protected galactose derivative under acidic conditions, followed by deprotection to yield the desired product .
Industrial Production Methods: : Industrial production of P-Aminophenyl-Alpha-D-Galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: : P-Aminophenyl-Alpha-D-Galactopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
P-Aminophenyl-Alpha-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: Employed in the detection and quantification of β-galactosidase activity in various biological samples.
Medicine: Utilized in diagnostic assays for the detection of certain diseases and conditions.
Industry: Applied in the development of biosensors and other analytical devices.
Comparison with Similar Compounds
Similar Compounds
P-Nitrophenyl-Alpha-D-Galactopyranoside: Another phenolic glycoside used as a substrate for β-galactosidase assays.
O-Nitrophenyl-Beta-D-Galactopyranoside: Commonly used in colorimetric assays for β-galactosidase activity.
4-Nitrophenyl-Alpha-D-Glucopyranoside: Used as a substrate for α-glucosidase assays.
Uniqueness: : P-Aminophenyl-Alpha-D-Galactopyranoside is unique due to its amino group, which allows for additional chemical modifications and applications. This makes it a versatile compound for various biochemical and analytical applications .
Properties
CAS No. |
31302-52-0 |
|---|---|
Molecular Formula |
C12H17NO6 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
MIAKOEWBCMPCQR-IIRVCBMXSA-N |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
p-Aminophenyl α-D-Glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















